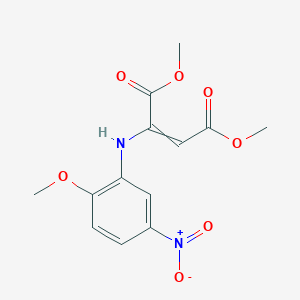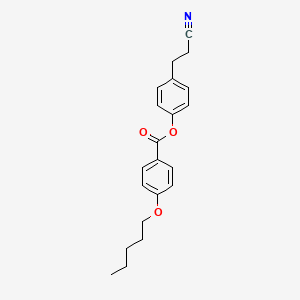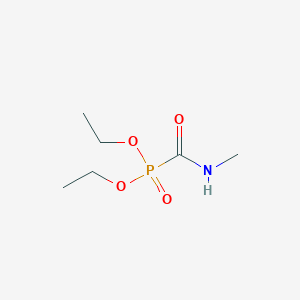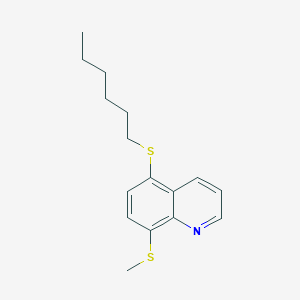
5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline is a quinoline derivative characterized by the presence of hexylsulfanyl and methylsulfanyl groups at the 5th and 8th positions, respectively. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline, can be achieved through various methods. One of the most common methods is the Skraup synthesis, which involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent . Modifications to the Skraup synthesis, such as using substituted acrolein or vinyl ketone, can yield quinolines with different substituents .
Industrial Production Methods
Industrial production of quinoline derivatives often involves optimizing reaction conditions to improve yield and reduce costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more sustainable and efficient .
Chemical Reactions Analysis
Types of Reactions
5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The hexylsulfanyl and methylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur groups can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the quinoline ring.
Scientific Research Applications
5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline involves its interaction with specific molecular targets. In medicinal applications, quinolines often target enzymes or receptors involved in critical biological pathways. For example, quinolines can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial DNA and subsequent cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8th position.
5-Nitroquinoline: A derivative with a nitro group at the 5th position.
Uniqueness
This compound is unique due to the presence of both hexylsulfanyl and methylsulfanyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
60465-82-9 |
|---|---|
Molecular Formula |
C16H21NS2 |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
5-hexylsulfanyl-8-methylsulfanylquinoline |
InChI |
InChI=1S/C16H21NS2/c1-3-4-5-6-12-19-14-9-10-15(18-2)16-13(14)8-7-11-17-16/h7-11H,3-6,12H2,1-2H3 |
InChI Key |
JTYSSRGMEWCITQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=C2C=CC=NC2=C(C=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


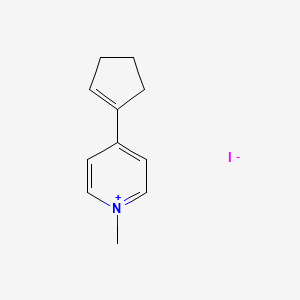
![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14618329.png)
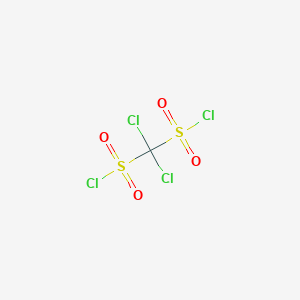

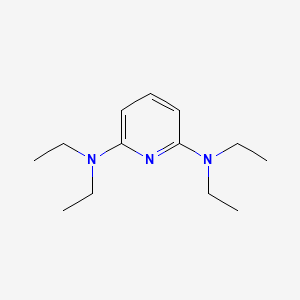
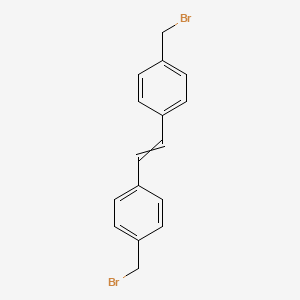

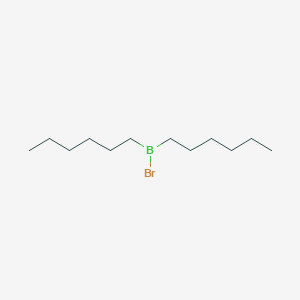
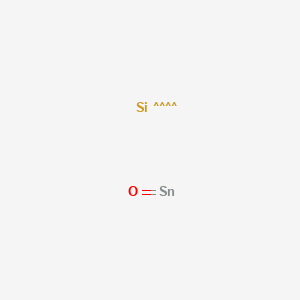
![Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate](/img/structure/B14618379.png)
